molecular formula C7H13ClN2 B1520150 (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride CAS No. 1208744-99-3

(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride

Cat. No.: B1520150
CAS No.: 1208744-99-3
M. Wt: 160.64 g/mol
InChI Key: WKQBCJINNOJFIA-UHFFFAOYSA-N
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Description

(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride (CAS 1208744-99-3) is a chemical building block with the molecular formula C7H13ClN2 and a molecular weight of 160.64 g/mol . This compound is part of the pyrrole derivative family, a class of nitrogen-containing heterocycles recognized for their significant value in medicinal chemistry research . Pyrrole scaffolds are frequently investigated for their potential biological activities, including serving as core structures in the development of new antibacterial and antitubercular agents . Some pyrrole-based analogues are known to exhibit their mechanism of action by inhibiting key bacterial enzymes such as enoyl ACP reductase (InhA) and dihydrofolate reductase (DHFR), which are critical targets for infectious disease research . As a versatile synthetic intermediate, this compound can be utilized in the synthesis of more complex molecules for pharmacological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not classified or available for diagnostic, therapeutic, or human use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

(1,5-dimethylpyrrol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c1-6-3-4-7(5-8)9(6)2;/h3-4H,5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQBCJINNOJFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1,5-Dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is a pyrrole derivative with potential biological activities. This compound has attracted attention for its pharmacological properties, particularly in the context of antimicrobial and therapeutic applications. This article aims to summarize the biological activity of this compound, drawing from various studies and research findings.

  • IUPAC Name : this compound
  • CAS Number : 1208744-99-3
  • Molecular Formula : C7H12N2·HCl

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The pyrrole ring is known for its ability to participate in electron transfer processes and to form coordination complexes with metal ions, which may enhance its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies on related 2,5-dimethylpyrrole derivatives have shown potent inhibitory effects against Mycobacterium tuberculosis and multidrug-resistant strains. The structural modifications in these compounds are crucial for their activity against bacterial pathogens .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can suppress cell growth while enhancing glucose uptake and ATP production in cultured cells. This suggests a potential role in metabolic modulation during therapeutic applications, particularly in monoclonal antibody production .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the dimethylpyrrole moiety in conferring biological activity. Compounds incorporating this structure have shown enhanced efficacy against various microbial strains, indicating that the presence of specific functional groups can significantly impact their pharmacological profiles .

Case Studies

  • Antitubercular Activity : A series of 2,5-dimethylpyrrole derivatives were synthesized and tested for their ability to inhibit M. tuberculosis. Compounds such as 5n and 5q exhibited MIC values below 1 µg/mL against resistant strains, showcasing their potential as lead compounds for further development .
  • Monoclonal Antibody Production : In a study focused on optimizing cell culture conditions for monoclonal antibody production, this compound was found to enhance cell-specific productivity while maintaining cell viability. The compound's ability to modulate metabolic pathways was crucial in improving yields .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialPotent against M. tuberculosis
CytotoxicitySuppresses cell growth; increases ATP levels
Monoclonal AntibodyEnhances production; improves metabolic rates

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of “(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride,” we compare it with structurally related methanamine derivatives and heterocyclic hydrochlorides.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Solubility (Polar Solvents)
(1,5-Dimethyl-1H-pyrrol-2-yl)methanamine HCl C₈H₁₃N₂Cl 188.66 1,5-dimethylpyrrole, -NH₂HCl Not reported Likely high (HCl salt)
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 261.17 4-chlorophenyl thiazole, -NH₂HCl 268 High
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl monohydrate C₁₀H₉ClN₂S·HCl·H₂O 279.18 3-chlorophenyl thiazole, -NH₂HCl 203–204 Moderate (hydrate form)
1-(5-Bromo-2-chlorothiophen-3-yl)methanamine HCl C₅H₅BrCl₂N 239.37 bromo-chlorothiophene, -NH₂HCl Not reported Likely moderate

Key Observations

Thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) exhibit higher thermal stability (mp 268°C) due to aromatic stabilization and hydrogen-bonding networks . Substituent Effects: Methyl groups on the pyrrole ring may enhance lipophilicity compared to chlorophenyl-substituted thiazoles, impacting membrane permeability in biological systems.

Salt Form and Solubility: Hydrochloride salts universally improve water solubility, but hydrate forms (e.g., [2-(3-chlorophenyl)thiazol-4-yl]methanamine HCl monohydrate) may exhibit reduced solubility compared to anhydrous salts .

Applications :

  • Thiazole derivatives are prevalent in agrochemicals and antivirals due to their bioisosteric resemblance to pyrimidines. The target pyrrole derivative may serve as a precursor for ligands targeting G protein-coupled receptors (GPCRs), leveraging the pyrrole’s π-stacking capability .

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal Condition
Reaction Temperature0–25°C
Reducing AgentNaBH₃CN
SolventMeOH/THF
Purification MethodRecrystallization or Chromatography
Typical Yield60–75% (hypothetical)

Advanced: How can hydrogen bonding networks in its crystal structure be systematically analyzed?

Methodological Answer:
Hydrogen bonding patterns are characterized using graph set analysis (GSA), which categorizes motifs like D , R₂²(8) , or C(6) chains. Single-crystal X-ray diffraction (SCXRD) data refined via SHELXL () provides hydrogen atom positions. Etter’s rules () guide the identification of donor-acceptor interactions. For example:

  • N–H···Cl interactions dominate in the hydrochloride form.
  • C–H···π contacts may stabilize layered packing.
    Statistical validation using Mercury (CCDC) or CrystalExplorer identifies dominant motifs and their contributions to lattice energy .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns on the pyrrole ring. Aromatic protons appear δ 6.5–7.2 ppm; methyl groups resonate at δ 2.1–2.5 ppm (split due to coupling with adjacent N).
  • FTIR : N–H stretches (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) confirm the amine hydrochloride.
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ = 159.1125 g/mol) validates molecular formula .

Q. Table 2: Key Spectroscopic Signatures

TechniqueKey Peaks/Signals
¹H NMRδ 2.3 (s, 6H, CH₃), δ 6.8 (s, 1H, pyrrole-H)
¹³C NMRδ 20.1 (CH₃), δ 120.5 (pyrrole-C)
FTIR3250 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N)

Advanced: How to resolve data contradictions during crystallographic refinement of its polymorphs?

Methodological Answer:
Contradictions arise from twinning, disorder, or poor data resolution. Strategies include:

  • SHELXD (): For phase problem solutions in twinned crystals (e.g., twin law 0.5, -0.5, -0.5).
  • ADDSYM (PLATON): Checks for missed symmetry in pseudo-merohedral twins.
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts to distinguish true polymorphism from packing variations.
    Refinement with SHELXL () using restraints (e.g., DFIX for N–H distances) improves model accuracy. R-factor convergence below 5% indicates reliable results .

Advanced: How to design interaction studies to evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP1A2) using fluorogenic substrates (). IC₅₀ values quantify potency.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin receptors) with [³H]-LSD.
  • Molecular Dynamics (MD) Simulations : Dock the compound into target active sites (e.g., AutoDock Vina) to predict binding modes.
  • ADMET Profiling : Solubility (shake-flask method), metabolic stability (liver microsomes), and plasma protein binding (ultrafiltration) guide lead optimization .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid HCl vapor exposure.
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
  • First Aid : For skin contact, rinse with water ≥15 minutes; seek medical attention for persistent irritation ().

Advanced: How to analyze its stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to 0.1M HCl/NaOH (pH 1–13) at 40°C for 24h. Monitor decomposition via HPLC (C18 column, MeCN:H₂O gradient).
  • Thermogravimetric Analysis (TGA) : Determines decomposition onset temperature (expected >200°C).
  • Solid-State Stability : Store samples at 25°C/60% RH for 6 months; check for hygroscopicity and polymorph transitions via PXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.